Sodium 4-(dimethylamino)quinoline-3-carboxylate
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Overview
Description
Sodium 4-(dimethylamino)quinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including sodium 4-(dimethylamino)quinoline-3-carboxylate, can be achieved through several methods. One common approach is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde instead of glycerol .
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as montmorillonite K-10 . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(dimethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include molecular iodine, silica gel, and nano ZnO as catalysts . These reagents facilitate the reactions under mild and environmentally friendly conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline-2,4-dicarboxylic acid, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Sodium 4-(dimethylamino)quinoline-3-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, quinoline derivatives are known for their potential as antimalarial, antibacterial, and anticancer agents. Additionally, this compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 4-(dimethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and quinoline ring structure allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sodium 4-(dimethylamino)quinoline-3-carboxylate include other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share the quinoline ring structure but differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart from other quinoline derivatives is its unique combination of the dimethylamino group and the carboxylate group. This combination enhances its solubility and reactivity, making it a valuable compound for various scientific applications .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it an essential building block for synthesizing more complex molecules and developing new materials. The compound’s potential as a therapeutic agent further highlights its significance in scientific research.
Properties
IUPAC Name |
sodium;4-(dimethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.Na/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16;/h3-7H,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGUSEGLCPGYML-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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